4-(2-Aminopropoxy)pyridine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminopropoxy)pyridine-2-carboxylic acid hydrochloride is a chemical compound with a molecular structure that includes a pyridine ring substituted with an aminopropoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminopropoxy)pyridine-2-carboxylic acid hydrochloride typically involves the reaction of pyridine-2-carboxylic acid with 2-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing advanced techniques such as automated reactors and purification systems to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminopropoxy)pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted pyridine compounds.
Scientific Research Applications
4-(2-Aminopropoxy)pyridine-2-carboxylic acid hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 4-(2-Aminopropoxy)pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropoxy group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biochemical effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Aminopropoxy)pyridine-2-carboxylic acid
- 2-(2-Aminopropoxy)pyridine-4-carboxylic acid dihydrochloride
Uniqueness
4-(2-Aminopropoxy)pyridine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H13ClN2O3 |
---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
4-(2-aminopropoxy)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-6(10)5-14-7-2-3-11-8(4-7)9(12)13;/h2-4,6H,5,10H2,1H3,(H,12,13);1H |
InChI Key |
NWDQEIVZZSKKRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC(=NC=C1)C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.